molecular formula C23H20N8O4 B11110400 3-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

3-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

Cat. No.: B11110400
M. Wt: 472.5 g/mol
InChI Key: IJSJMYUJOQYMOY-ZVHZXABRSA-N
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Description

3-HYDROXYBENZALDEHYDE 1-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazine ring substituted with methoxyaniline and nitroaniline groups, as well as a hydrazone linkage to 3-hydroxybenzaldehyde. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXYBENZALDEHYDE 1-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves a multi-step process:

    Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with 4-methoxyaniline and 4-nitroaniline under controlled conditions.

    Hydrazone Formation: The triazine derivative is then reacted with 3-hydroxybenzaldehyde in the presence of a suitable hydrazine derivative to form the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXYBENZALDEHYDE 1-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Halogenated or nucleophile-substituted products.

Scientific Research Applications

3-HYDROXYBENZALDEHYDE 1-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-HYDROXYBENZALDEHYDE 1-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxybenzaldehyde: A simpler analog with a single hydroxy group on the benzaldehyde ring.

    4-Methoxyaniline: A related compound with a methoxy group on the aniline ring.

    4-Nitroaniline: A similar compound with a nitro group on the aniline ring.

Uniqueness

3-HYDROXYBENZALDEHYDE 1-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to its complex structure, which combines multiple functional groups and a triazine core. This complexity imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.

Properties

Molecular Formula

C23H20N8O4

Molecular Weight

472.5 g/mol

IUPAC Name

3-[(E)-[[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C23H20N8O4/c1-35-20-11-7-17(8-12-20)26-22-27-21(25-16-5-9-18(10-6-16)31(33)34)28-23(29-22)30-24-14-15-3-2-4-19(32)13-15/h2-14,32H,1H3,(H3,25,26,27,28,29,30)/b24-14+

InChI Key

IJSJMYUJOQYMOY-ZVHZXABRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=CC(=CC=C4)O

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC(=CC=C4)O

Origin of Product

United States

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